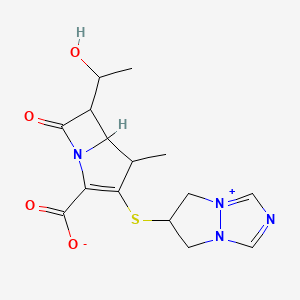
Biapenem
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound known as “Cli 86815; L 627; ljc 10627” is more commonly referred to as Biapenem. This compound is a parenteral carbapenem antibacterial agent with a broad spectrum of activity. It is effective against many Gram-negative and Gram-positive aerobic and anaerobic bacteria, including species producing beta-lactamases .
準備方法
Synthetic Routes and Reaction Conditions
Biapenem is synthesized through a multi-step chemical process. The synthesis involves the formation of a beta-lactam ring, which is a common feature of carbapenem antibiotics. The key steps include:
Formation of the beta-lactam ring: This is typically achieved through a cyclization reaction.
Introduction of the side chains: Specific functional groups are added to the beta-lactam ring to enhance its antibacterial activity.
Purification: The final product is purified to achieve the desired level of purity, typically greater than 98%.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield. The process includes:
Bulk synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification and crystallization: The crude product is purified through crystallization and other techniques to remove impurities.
Quality control: The final product is subjected to rigorous quality control to ensure it meets the required standards.
化学反応の分析
Types of Reactions
Biapenem undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable chemical structure.
Substitution: This compound can undergo substitution reactions, particularly at the beta-lactam ring.
Common Reagents and Conditions
Hydrolysis: Water and enzymes such as beta-lactamases.
Substitution: Various nucleophiles can be used to introduce different functional groups into the molecule.
Major Products Formed
The major products formed from the reactions of this compound are typically derivatives with modified antibacterial activity. These derivatives are often studied for their potential use as new antibiotics .
科学的研究の応用
Biapenem has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of beta-lactam antibiotics.
Biology: Studied for its effects on bacterial cell walls and its interactions with bacterial enzymes.
Medicine: Used in clinical trials for the treatment of various bacterial infections, including intra-abdominal infections, lower respiratory infections, and complicated urinary tract infections
作用機序
Biapenem exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria . This compound is more stable than other carbapenems to hydrolysis by human renal dihydropeptidase-I, and therefore does not require the coadministration of a dihydropeptidase-I inhibitor .
類似化合物との比較
Biapenem is part of the carbapenem class of antibiotics, which includes other compounds such as:
- Imipenem
- Meropenem
- Ertapenem
- Doripenem
Uniqueness
This compound is unique among carbapenems due to its stability against hydrolysis by human renal dihydropeptidase-I, which reduces the need for additional inhibitors. It also has a broad spectrum of activity and is effective against a wide range of bacteria, including those that produce beta-lactamases .
Similar Compounds
- Imipenem : Requires coadministration with cilastatin to prevent hydrolysis by renal dihydropeptidase-I.
- Meropenem : Similar spectrum of activity but less stable to hydrolysis.
- Ertapenem : Longer half-life but narrower spectrum of activity.
- Doripenem : Similar to this compound but with different pharmacokinetic properties .
特性
IUPAC Name |
3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)24-9-3-17-5-16-6-18(17)4-9/h5-11,20H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMBZHPJVKCOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
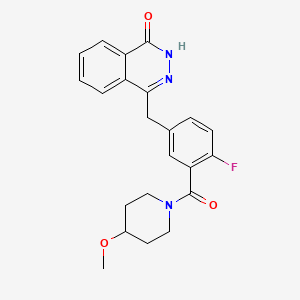
![ethyl (4R)-2-amino-6-bromo-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate](/img/structure/B7979453.png)
![[5-[4-[(4-Tert-butylbenzoyl)carbamothioylamino]anilino]-5-oxopentyl]-dimethylazanium;chloride](/img/structure/B7979455.png)
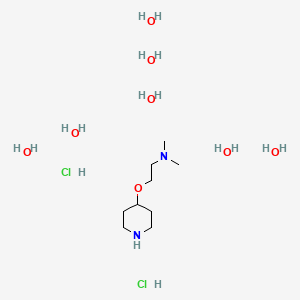
![4-[2-(Pyridin-4-yl)ethenyl]phenol](/img/structure/B7979473.png)
![2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B7979494.png)
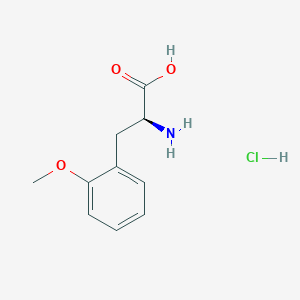
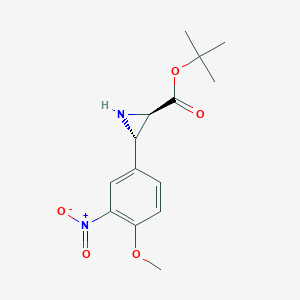
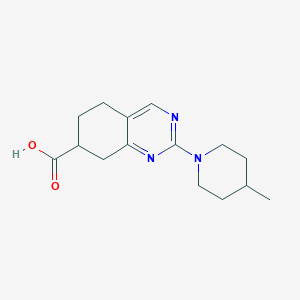
![1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde](/img/structure/B7979517.png)
![2-methyl-2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-one](/img/structure/B7979523.png)
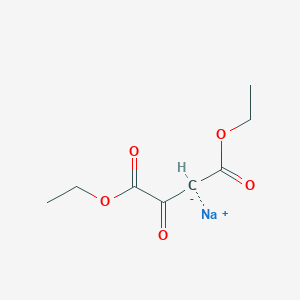
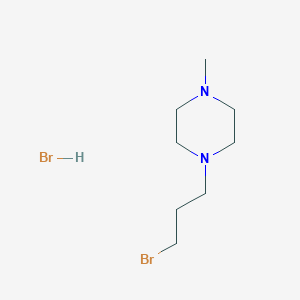
![3-(3-Hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B7979548.png)
